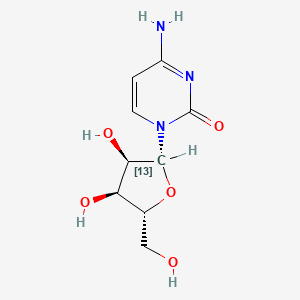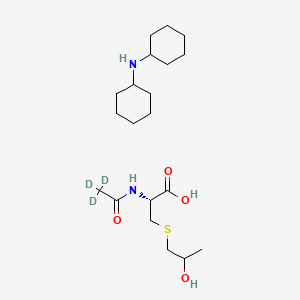
DL-トレオ-リタリン酸-d10 (主要)
説明
DL-threo-Ritalinic Acid-d10 (Major) is a deuterium-labeled analog of DL-threo-Ritalinic Acid, which is a primary metabolite of methylphenidate. Methylphenidate is a psychostimulant commonly used in the treatment of attention-deficit hyperactivity disorder and narcolepsy. The deuterium labeling in DL-threo-Ritalinic Acid-d10 is used to trace the metabolic pathways and pharmacokinetics of the parent compound in scientific research .
科学的研究の応用
DL-threo-Ritalinic Acid-d10 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of methylphenidate.
Metabolic Pathways: Tracing the metabolic pathways of methylphenidate and its metabolites.
Drug Development: Developing new drugs and formulations based on the pharmacokinetics and metabolism of methylphenidate.
Neuropharmacology: Investigating the effects of methylphenidate on the central nervous system and its potential therapeutic applications
作用機序
Mode of Action
Methylphenidate blocks the reuptake of dopamine and norepinephrine into the presynaptic neuron, increasing the levels of these neurotransmitters in the synaptic cleft . This leads to increased neurotransmission, which is thought to be the basis for its therapeutic effects in Attention Deficit Hyperactivity Disorder (ADHD).
Biochemical Pathways
Methylphenidate, from which this compound is derived, primarily affects the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, Methylphenidate increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Pharmacokinetics
It’s known that the pharmacokinetics of methylphenidate exhibit a marked individual variability, which has been claimed to be predominantly pharmacokinetic . The CES1A1 enzyme, highly expressed in liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring l-threo-enantiomer over d-threo-enantiomer, which logically has a longer half-life .
Result of Action
Methylphenidate is known to increase the levels of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission . This is thought to be the basis for its therapeutic effects in ADHD.
Action Environment
It’s known that the metabolism of methylphenidate can be influenced by various factors, including genetic variations in metabolizing enzymes .
生化学分析
Biochemical Properties
DL-threo-Ritalinic Acid-d10 (Major) plays a significant role in biochemical reactions, particularly in the study of methylphenidate metabolism. It interacts with various enzymes, including carboxylesterase 1 (CES1), which is responsible for the hydrolysis of methylphenidate to ritalinic acid. This interaction is crucial for understanding the metabolic pathways and the pharmacokinetics of methylphenidate. Additionally, DL-threo-Ritalinic Acid-d10 (Major) can interact with other biomolecules, such as transport proteins and receptors, which may influence its distribution and effects within the body .
Cellular Effects
DL-threo-Ritalinic Acid-d10 (Major) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the dopamine and norepinephrine transporters, leading to changes in neurotransmitter levels and signaling pathways. This modulation can impact gene expression related to neurotransmitter synthesis and degradation, as well as cellular metabolism, including energy production and utilization .
Molecular Mechanism
The molecular mechanism of DL-threo-Ritalinic Acid-d10 (Major) involves its interaction with specific biomolecules, such as enzymes and receptors. The compound binds to carboxylesterase 1 (CES1), inhibiting its activity and preventing the hydrolysis of methylphenidate to ritalinic acid. This inhibition can lead to increased levels of methylphenidate in the body, enhancing its pharmacological effects. Additionally, DL-threo-Ritalinic Acid-d10 (Major) can modulate the activity of dopamine and norepinephrine transporters, affecting neurotransmitter levels and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-threo-Ritalinic Acid-d10 (Major) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that DL-threo-Ritalinic Acid-d10 (Major) is relatively stable under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to the compound may lead to changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic processes .
Dosage Effects in Animal Models
The effects of DL-threo-Ritalinic Acid-d10 (Major) vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, DL-threo-Ritalinic Acid-d10 (Major) can exhibit toxic or adverse effects, including changes in neurotransmitter levels, enzyme activity, and gene expression. These threshold effects are essential for determining the safe and effective dosage range for the compound in research settings .
Metabolic Pathways
DL-threo-Ritalinic Acid-d10 (Major) is involved in several metabolic pathways, primarily related to the metabolism of methylphenidate. The compound is hydrolyzed by carboxylesterase 1 (CES1) to form ritalinic acid, which is then further metabolized by other enzymes, such as cytochrome P450s. These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of methylphenidate and its metabolites .
Transport and Distribution
DL-threo-Ritalinic Acid-d10 (Major) is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transport proteins, such as the dopamine and norepinephrine transporters, which facilitate its uptake and distribution within the body. Additionally, DL-threo-Ritalinic Acid-d10 (Major) can bind to plasma proteins, affecting its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of DL-threo-Ritalinic Acid-d10 (Major) is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria. These localization patterns can affect the compound’s activity and function, including its interactions with enzymes, receptors, and other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-threo-Ritalinic Acid-d10 involves the incorporation of deuterium atoms into the molecular structure of DL-threo-Ritalinic Acid. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. .
Industrial Production Methods
Industrial production of DL-threo-Ritalinic Acid-d10 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to introduce deuterium atoms into the molecule.
Isotope Exchange: Employing isotope exchange reactions to replace hydrogen atoms with deuterium in the final product
化学反応の分析
Types of Reactions
DL-threo-Ritalinic Acid-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups in the molecule with other substituents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation are typical reducing agents.
Nucleophiles: Halides, amines, and alcohols are common nucleophiles used in substitution reactions
Major Products
The major products formed from these reactions include deuterated ketones, alcohols, amines, and substituted derivatives of DL-threo-Ritalinic Acid-d10 .
類似化合物との比較
Similar Compounds
DL-threo-Methylphenidate: The parent compound of DL-threo-Ritalinic Acid-d10, used as a psychostimulant.
DL-erythro-Ritalinic Acid: Another metabolite of methylphenidate with different stereochemistry.
Ethylphenidate: A metabolite formed from the transesterification of methylphenidate with ethanol
Uniqueness
DL-threo-Ritalinic Acid-d10 is unique due to its deuterium labeling, which allows for precise tracing of metabolic pathways and pharmacokinetics. This makes it a valuable tool in scientific research for studying the metabolism and effects of methylphenidate .
特性
IUPAC Name |
(2S)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1/i4D2,5D2,8D2,9D2,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGSNVSERUZOAK-JCUBGIMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858378 | |
| Record name | (2S)-Phenyl[(2S)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl](~2~H)ethanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330180-60-3 | |
| Record name | (2S)-Phenyl[(2S)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl](~2~H)ethanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclopentanecarboxaldehyde, 2-(1-methoxyethyl)-, [1alpha,2beta(S*)]- (9CI)](/img/new.no-structure.jpg)








